4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid, 95%
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Overview
Description
4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid, commonly referred to as 4-BHBA, is an organic compound with a molecular formula of C14H12O3. It is a crystalline solid at room temperature and has a melting point of 134-136°C. 4-BHBA has a variety of applications in scientific research, including its use as a potential drug candidate for treating certain diseases, as well as being used as a biochemical tool to study the role of various proteins and enzymes in biological systems.
Scientific Research Applications
4-BHBA has been studied for its potential as a drug candidate for treating certain diseases, such as cancer and Alzheimer’s disease. Additionally, 4-BHBA has been used as a biochemical tool to study the role of various proteins and enzymes in biological systems. For example, it has been used to study the role of the enzyme acetylcholinesterase in the brain, as well as the role of the enzyme cytochrome P450 in the liver.
Mechanism of Action
The exact mechanism of action of 4-BHBA is still under investigation. However, it is believed that 4-BHBA may act as an inhibitor of certain enzymes, such as acetylcholinesterase and cytochrome P450, by binding to their active sites and blocking their activity. Additionally, 4-BHBA may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BHBA are still being studied. However, preliminary studies have shown that 4-BHBA may have anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, 4-BHBA may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Advantages and Limitations for Lab Experiments
4-BHBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, is readily available, and is stable in solution. Additionally, 4-BHBA is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, there are some limitations to using 4-BHBA in laboratory experiments. It is not soluble in water, and it is sensitive to light and heat.
Future Directions
As 4-BHBA continues to be studied, there are a number of potential future directions for research. For example, further research could be done to investigate the exact mechanism of action of 4-BHBA, as well as its potential therapeutic applications. Additionally, further research could be done to investigate the biochemical and physiological effects of 4-BHBA, as well as its potential as an antioxidant. Finally, further research could be done to investigate the advantages and limitations of using 4-BHBA in laboratory experiments.
Synthesis Methods
4-BHBA can be synthesized in a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of anhydrous potassium carbonate and acetic acid. This reaction yields 4-benzyloxybenzaldehyde. The second step involves the reaction of 4-benzyloxybenzaldehyde with anhydrous sodium acetate and acetic anhydride to yield 4-BHBA.
properties
IUPAC Name |
3-hydroxy-4-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-19-12-16(20(22)23)8-11-18(19)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSMMCQMIJFPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692248 |
Source
|
Record name | 4'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)-3-hydroxybenzoic acid | |
CAS RN |
1261912-74-6 |
Source
|
Record name | 4'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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